amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 321522-16-1](/img/structure/B2535111.png)

Ethyl 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

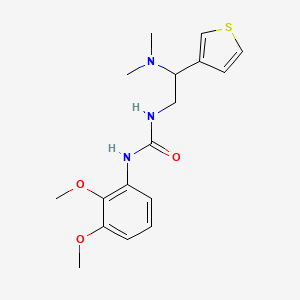

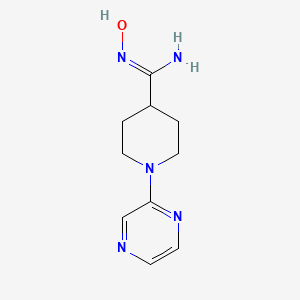

The compound , Ethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, is a complex molecule that appears to be related to various research areas, including the synthesis of pyrazole derivatives, which are of interest due to their potential biological activities and applications in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, including cross-coupling reactions, cyclization, and functional group transformations. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which can further undergo cyclization to form various condensed pyrazoles . Additionally, ethyl 3-amino-1H-pyrazole-4-carboxylate can be acetylated to yield N-acetylated derivatives, showcasing the versatility of pyrazole carboxylates in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as HPLC, X-ray crystallography, FT-IR, NMR, and MS. These methods provide detailed information about the molecular framework, including the position of protons in the ring and the nature of substituents . For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, revealing its monoclinic space group and other crystallographic parameters .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including selective hydrolysis, bromination, and condensation with amines, to yield a wide array of products with potential biological activities . For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is synthesized through esterification and bromination and serves as an important intermediate for the insecticide chlorantraniliprole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's stability, reactivity, and suitability for various applications. For example, the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylates showed different stabilities towards alkaline hydrolysis, which was exploited for their separation and further synthesis of key intermediates .

Aplicaciones Científicas De Investigación

Synthesis and Fluorescence Applications

This compound has been utilized in the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. A novel fluorescent molecule derived from it exhibited stronger fluorescence intensity than its methyl analogue, suggesting its potential as an attractive fluorophore for various applications due to its binding sites Yan‐Chao Wu et al., 2006.

Heterocyclic Compound Synthesis

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are precursors for various partially hydrogenated heterocycles, indicating the broad synthetic utility of this chemical class in producing new materials P. S. Lebedˈ et al., 2012.

Agricultural Chemistry

In agricultural chemistry, some derivatives have shown promising activity as potential inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv, suggesting its application in developing new herbicides. These findings highlight the compound's potential in contributing to the design of novel agrochemicals Eglė Arbačiauskienė et al., 2011.

Pharmaceutical Research

In the pharmaceutical sector, novel pyrazole derivatives synthesized from this compound have been evaluated for their antimicrobial and anticancer activities. Some of these derivatives exhibited higher anticancer activity than the reference drug doxorubicin, opening new avenues for cancer treatment research H. Hafez et al., 2016.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3N5O4/c1-3-28-14(27)10-8-9(21-22-10)13(26)24(12(8)25)23(2)11-7(16)4-6(5-20-11)15(17,18)19/h4-5,8-9,21H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHBIIWQWDTADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)

![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2535048.png)